N-Ethyl-2-(4-fluorophenoxy)ethanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2-(4-fluorophenoxy)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-2-12-7-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONGVRAOXBBZML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625240 | |
| Record name | N-Ethyl-2-(4-fluorophenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-17-3 | |
| Record name | N-Ethyl-2-(4-fluorophenoxy)ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915924-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-2-(4-fluorophenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Electrophilic Fluorination:this Approach is Suitable for Electron Rich Aromatic Rings, Such As Phenols or Protected Phenol Derivatives.wikipedia.orgalfa Chemistry.comit Involves the Reaction of the Aromatic Substrate with an Electrophilic Fluorine Source F+ .researchgate.neta Variety of Modern Electrophilic Fluorinating Reagents Are Commercially Available and Offer Advantages in Terms of Safety and Handling over Elemental Fluorine.wikipedia.orgcommon Reagents Include N Fluorobenzenesulfonimide Nfsi and Selectfluor® F Teda Bf4 .wikipedia.orgalfa Chemistry.comthis Method Allows for the Late Stage Fluorination of a Pre Formed Phenoxyethylamine Scaffold, Provided the Substrate is Compatible with the Reaction Conditions.acs.orgthe Reaction Typically Results in Substitution at the Ortho and Para Positions, with the Para Product Being Favored for Phenol Itself.acs.org
| Fluorination Method | Substrate Requirement | Fluorine Source | Mechanism |
| Nucleophilic (SNAr) | Electron-deficient ring with a good leaving group (e.g., -NO2, -Cl). harvard.edu | Fluoride (B91410) salts (KF, CsF). rsc.org | Addition-Elimination via Meisenheimer intermediate. harvard.edu |
| Electrophilic | Electron-rich aromatic ring (e.g., phenol). wikipedia.org | N-F reagents (NFSI, Selectfluor®). alfa-chemistry.com | Electrophilic Aromatic Substitution. researchgate.net |
Modular Build-Up Reactions for Complex Analogs
For complex analogs of N-Ethyl-2-(4-fluorophenoxy)ethanamine, a modular approach could involve the synthesis of three key fragments:
The Aromatic Module: A variety of substituted fluorophenols.
The Linker Module: A two-carbon unit with appropriate functional groups for coupling.
The Amine Module: A collection of different primary or secondary amines.
These fragments can be coupled using robust and high-yielding reactions. For instance, the aromatic and linker modules could be combined via a Williamson ether synthesis or a Mitsunobu reaction. The resulting intermediate could then be coupled with the amine module using methods like reductive amination or borrowing hydrogen catalysis. nih.gov This modular platform allows for the systematic variation of each part of the molecule, facilitating structure-activity relationship (SAR) studies in drug discovery. chemrxiv.org By preparing a stock of diverse building blocks for each module, a large number of final compounds can be assembled quickly, accelerating the discovery of molecules with optimized properties. news-medical.netnih.gov
Chemical Reactivity and Derivatization Studies of N Ethyl 2 4 Fluorophenoxy Ethanamine
Primary Reaction Profiles of the Ethanamine Moiety
The ethanamine portion of the molecule, specifically the secondary amine, is a primary site for chemical reactivity. Its lone pair of electrons makes it nucleophilic and susceptible to oxidation.
The secondary amine in N-Ethyl-2-(4-fluorophenoxy)ethanamine can undergo oxidation through several pathways, yielding a range of products depending on the oxidizing agent and reaction conditions. Common oxidants can convert secondary amines into corresponding imines. oup.com For instance, reagents like hypervalent iodine compounds or manganese dioxide are known to facilitate this transformation. oup.com
Further oxidation can lead to N-oxygenated products. uomustansiriyah.edu.iq The initial step often involves the formation of a hydroxylamine (B1172632) intermediate. This intermediate can then be further oxidized to a corresponding nitrone derivative. uomustansiriyah.edu.iq While oxidative dealkylation and deamination are common for many amines, N-oxidation represents a significant metabolic and synthetic pathway. uomustansiriyah.edu.iq The specific outcome of the oxidation—whether it halts at the imine or proceeds to the nitrone—is influenced by factors such as the choice of oxidant and the steric and electronic environment of the amine. oup.comrsc.org
| Reactant | Oxidizing Agent | Major Product | Product Type |
|---|---|---|---|
| This compound | Mild Oxidants (e.g., MnO₂) | N-(2-(4-fluorophenoxy)ethyl)ethanimine | Imine |
| This compound | Stronger Oxidants / Specific Conditions | N-(2-(4-fluorophenoxy)ethyl)ethanamine N-oxide | Hydroxylamine/Nitrone |
While the amine functionality itself is not typically reduced, the synthesis of this compound can be accomplished through the reduction of related functional groups, most notably amides. The corresponding amide, N-ethyl-2-(4-fluorophenoxy)acetamide, serves as a direct precursor.
The reduction of amides to amines is a fundamental transformation in organic synthesis. unacademy.com Strong hydride reagents, particularly lithium aluminum hydride (LiAlH₄), are highly effective for this conversion. libretexts.orgmasterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion to the amide's carbonyl carbon, followed by the expulsion of the oxygen atom, ultimately converting the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). libretexts.org This reaction is robust and works for primary, secondary, and tertiary amides. masterorganicchemistry.com Catalytic hydrogenation can also be employed, though it often demands high pressures and temperatures. wikipedia.org
| Precursor Compound | Reducing Agent | Product | Reaction Type |
|---|---|---|---|
| N-ethyl-2-(4-fluorophenoxy)acetamide | Lithium Aluminum Hydride (LiAlH₄) | This compound | Amide Reduction |
| N-ethyl-2-(4-fluorophenoxy)acetamide | Catalytic Hydrogenation (High T/P) | This compound | Amide Reduction |
Reactivity of the Fluoro-Phenoxy Moiety
The fluoro-phenoxy portion of the molecule offers a different set of reactive possibilities, centered on the aromatic ring and its substituents.
The fluorine atom on the phenyl ring is a potential site for nucleophilic aromatic substitution (SₙAr). nih.gov In SₙAr reactions, a nucleophile replaces a leaving group on an aromatic ring. masterorganicchemistry.com For such a reaction to occur, the aromatic ring typically needs to be "activated" by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. masterorganicchemistry.comlibretexts.org
In this compound, the phenoxy ether linkage is an electron-donating group, which deactivates the ring toward classical SₙAr. However, recent advances using methods like organic photoredox catalysis have enabled the nucleophilic substitution of unactivated fluoroarenes. nih.gov This approach could potentially allow for the replacement of the fluorine atom with various nucleophiles, including azoles, amines, and carboxylic acids, under mild conditions. nih.gov Such reactions would provide a pathway to a diverse range of analogs functionalized at the 4-position of the phenyl ring.
Functional Group Interconversions and Strategic Modifications of the Phenoxyethylamine Core
The core structure of this compound allows for strategic modifications through functional group interconversions. Beyond the primary reactions of the amine and fluoro-aromatic moieties, the ether linkage can also be a target for chemical change. Cleavage of the aryl ether bond, though challenging, can be achieved under harsh conditions with reagents like strong acids (e.g., HBr), yielding 4-fluorophenol (B42351) and a derivative of N-ethylethanolamine.
More strategically, the reactivity of the amine and the aromatic ring can be used in sequence. For example, the amine could first be protected, followed by a nucleophilic substitution at the fluorine position. Subsequent deprotection would yield a new derivative modified on the aromatic ring. Alternatively, oxidation of the amine to an imine introduces an electrophilic center that could be targeted by nucleophiles, leading to elaboration of the N-ethyl side chain.
Mechanistic Investigations of Chemical Transformations Involving this compound and Its Analogs
The mechanisms underlying the transformations of this compound are well-established in organic chemistry.
Amine Oxidation: The oxidation of the secondary amine likely proceeds through a single-electron transfer (SET) mechanism to form an aminium radical cation, which can then be deprotonated and further oxidized to an iminium ion. The iminium ion can either be hydrolyzed or react with another nucleophile. N-oxidation to a hydroxylamine likely involves the direct attack of an oxygen atom from an oxidant (like a peroxy acid) on the nitrogen's lone pair.
Nucleophilic Aromatic Substitution (SₙAr): The SₙAr mechanism proceeds via a two-step addition-elimination pathway. libretexts.org A nucleophile adds to the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate (the Meisenheimer complex). libretexts.org In the second, typically faster step, the fluoride (B91410) ion is eliminated as the leaving group, and the aromaticity of the ring is restored. masterorganicchemistry.com The rate-limiting step is the initial nucleophilic attack and formation of the intermediate. masterorganicchemistry.com
Amide Reduction: The reduction of the precursor amide by LiAlH₄ involves the delivery of a hydride ion (H⁻) to the carbonyl carbon. libretexts.org This forms a tetrahedral intermediate. The aluminum coordinates to the oxygen atom, making it a good leaving group (as an aluminate anion). The departure of this group results in the formation of a reactive iminium ion, which is then rapidly reduced by a second equivalent of hydride to yield the final amine product. libretexts.org
Directed Synthesis of Novel Derivatives and Analogs for Academic Research
The strategic chemical modification of this compound is a key area of interest in medicinal chemistry and related academic research. nih.govnih.gov By systematically altering its molecular structure, researchers can explore structure-activity relationships (SAR), potentially leading to the development of novel compounds with tailored properties. The core structure of this compound, featuring a secondary amine and a fluorinated aromatic ring, offers several avenues for derivatization.
The primary focus of such synthetic efforts is often the secondary amine, which can be readily functionalized through a variety of well-established chemical reactions. These modifications can introduce a diverse range of chemical functionalities, thereby modulating the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk.
One common approach to derivatization is N-acylation , which involves the reaction of the secondary amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. rsc.org This transformation introduces a carbonyl group, which can act as a hydrogen bond acceptor and may influence the molecule's interaction with biological targets. The nature of the acyl group can be widely varied, from simple alkyl chains to more complex aromatic or heterocyclic moieties, allowing for a systematic exploration of the chemical space around the core scaffold.
Another important derivatization strategy is the formation of urea (B33335) and thiourea (B124793) analogs . researchgate.netnih.govias.ac.in Reaction of the secondary amine with isocyanates or isothiocyanates, respectively, yields these derivatives. organic-chemistry.org The resulting urea or thiourea functional group significantly alters the electronic and hydrogen-bonding properties of the molecule, which can have a profound impact on its biological activity. Similar to N-acylation, a wide array of isocyanates and isothiocyanates are commercially available or can be readily synthesized, providing access to a large library of derivatives.
The tables below outline hypothetical examples of novel derivatives and analogs of this compound that could be synthesized for academic research based on these established synthetic strategies.
Table 1: Potential N-Acyl Derivatives of this compound
| Derivative Name | Acylating Agent | Resulting Functional Group | Potential Research Focus |
| N-(2-(4-fluorophenoxy)ethyl)-N-ethylacetamide | Acetyl chloride | Acetamide | Exploration of the effect of a small, neutral acyl group. |
| N-(2-(4-fluorophenoxy)ethyl)-N-ethylbenzamide | Benzoyl chloride | Benzamide | Introduction of an aromatic moiety to explore potential π-stacking interactions. |
| N-(2-(4-fluorophenoxy)ethyl)-N-ethyl-2-phenylacetamide | Phenylacetyl chloride | Phenylacetamide | Investigation of the impact of increased conformational flexibility of the aromatic group. |
| 4-Chloro-N-(2-(4-fluorophenoxy)ethyl)-N-ethylbenzamide | 4-Chlorobenzoyl chloride | Chloro-substituted benzamide | Study of the influence of electronic effects on the aromatic ring. |
Table 2: Potential Urea and Thiourea Derivatives of this compound
| Derivative Name | Reagent | Resulting Functional Group | Potential Research Focus |
| 1-(2-(4-fluorophenoxy)ethyl)-1-ethyl-3-phenylurea | Phenyl isocyanate | Phenylurea | Introduction of a hydrogen bond donor and an aromatic ring. |
| 1-(2-(4-fluorophenoxy)ethyl)-1-ethyl-3-phenylthiourea | Phenyl isothiocyanate | Phenylthiourea | Comparison of the effects of a thiocarbonyl versus a carbonyl group. |
| 1-(4-Chlorophenyl)-3-(2-(4-fluorophenoxy)ethyl)-3-ethylurea | 4-Chlorophenyl isocyanate | Chloro-substituted phenylurea | Assessment of the impact of halogen substitution on the appended aromatic ring. |
| 1-Cyclohexyl-3-(2-(4-fluorophenoxy)ethyl)-3-ethylthiourea | Cyclohexyl isothiocyanate | Cyclohexylthiourea | Exploration of the influence of a bulky, non-aromatic substituent. |
Table 3: Potential N-Alkylated and N-Arylated Analogs of this compound
| Derivative Name | Reagent | Reaction Type | Potential Research Focus |
| N-(2-(4-fluorophenoxy)ethyl)-N-propylamine | Propyl bromide | N-Alkylation | Investigation of the effect of increasing the length of the N-alkyl chain. |
| N-Benzyl-N-(2-(4-fluorophenoxy)ethyl)amine | Benzyl bromide | N-Alkylation | Introduction of a flexible aromatic group. |
| N-(2-(4-fluorophenoxy)ethyl)-N-ethylaniline | Phenyl bromide | N-Arylation | Direct attachment of an aromatic ring to the nitrogen atom. |
| N-(2-(4-fluorophenoxy)ethyl)-N-ethylpyridin-2-amine | 2-Bromopyridine | N-Arylation | Introduction of a heteroaromatic ring to explore changes in basicity and hydrogen bonding potential. |
These synthetic endeavors are foundational for academic research aimed at understanding the chemical biology of this compound and related compounds. The characterization of these novel derivatives using standard analytical techniques such as NMR, mass spectrometry, and X-ray crystallography would be crucial to confirm their structures and provide insights into their conformational preferences.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Fundamental Principles of SAR Applied to N-Ethyl-2-(4-fluorophenoxy)ethanamine and Related Systems
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For this compound and its analogs, the core structure can be dissected into three primary regions for analysis: the fluorophenoxy ring, the ethylamine (B1201723) linker, and the N-ethyl group.
The Phenoxy Ring: This aromatic portion of the molecule is critical for potential binding interactions, such as pi-stacking or hydrophobic interactions, within a biological target. The position and nature of substituents on this ring dramatically influence activity. In phenethylamine (B48288) derivatives, for instance, alkyl or halogen groups at the para position of a phenyl ring have been shown to positively affect binding affinity for certain receptors. nih.gov
The Ethylamine Linker: The two-carbon chain connecting the phenoxy ring to the nitrogen atom provides specific spatial and conformational properties. The length and flexibility of this linker are crucial for orienting the aromatic ring and the amine group correctly within a binding site.
SAR studies on related systems, such as phenethylamines and tryptamines, have shown that phenethylamines generally possess a higher affinity for certain targets like the 5-HT2A receptor, underscoring the importance of the core phenethylamine backbone present in this compound. nih.gov
Impact of Fluorine Substitution on Molecular Interactions and Bioactivity
The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacokinetic and physicochemical properties. nih.gov In this compound, the para-fluorine substituent has several profound effects.
Electronic Effects: Fluorine is the most electronegative element, and its powerful electron-withdrawing nature can alter the electron distribution across the aromatic ring. researchgate.netmdpi.com This can modulate the pKa of the basic amine group, which is an important tool for controlling the physical properties of a compound. researchgate.net
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Placing a fluorine atom on the phenyl ring can block sites that are susceptible to metabolic oxidation by cytochrome P450 enzymes. mdpi.com This increased metabolic stability can prolong the duration of the compound's effect. nih.gov
Lipophilicity and Permeability: Fluorine substitution typically increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, such as the blood-brain barrier. researchgate.netbenthamscience.comresearchgate.net This property is crucial for drugs targeting the central nervous system. However, the effect can be complex; while fluorination of an aromatic system often increases lipophilicity, the effect on an alkyl chain can be variable. mdpi.com
Binding Affinity: The fluorine atom is small, producing minimal steric hindrance, and can participate in electrostatic and hydrogen-bond interactions with a receptor. benthamscience.com This can lead to increased binding affinity and potency. nih.govbenthamscience.com
The strategic placement of fluorine is a key consideration in drug design, with the potential to significantly improve a molecule's potency, metabolic stability, and membrane permeability. researchgate.net
| Property | Impact of Fluorine | Mechanism/Reason | References |
|---|---|---|---|
| Metabolic Stability | Increase | The strength of the C-F bond blocks sites of metabolic oxidation. | mdpi.comnih.gov |
| Lipophilicity | Increase | Enhances hydrophobic interactions and membrane permeability. | benthamscience.comresearchgate.net |
| Binding Affinity | Increase | Fluorine can engage in electrostatic and hydrogen-bond interactions with receptors. | nih.govbenthamscience.com |
| Basicity (pKa) | Modulation | The strong electron-withdrawing nature of fluorine alters the pKa of nearby functional groups like amines. | researchgate.net |
Exploration of Substituent Effects and Core Modifications on Research Activity
To explore the SAR of this compound, researchers would synthesize and test a series of analogs with systematic modifications to its core structure.
Substituents on the Phenyl Ring: The electronic properties of substituents on the phenyl ring can significantly affect activity. Studies on other molecular scaffolds have shown that electron-withdrawing groups (e.g., -CN, -NO2) and electron-donating groups (e.g., -CH3) can alter the electron density of the ring and its interactions with key residues in a binding site. mdpi.com Replacing the fluorine with other halogens (Cl, Br, I) or moving it to the ortho or meta positions would also provide crucial information on steric and electronic requirements for activity.
Modifications to the N-Alkyl Group: Altering the N-ethyl group to N-methyl, N-propyl, or cyclic variants like pyrrolidino can influence potency. In studies of nitazene opioids, N-pyrrolidino substitutions were generally found to be more favorable for receptor activation than N-piperidine substitutions. nih.gov Removing the ethyl group entirely (N-desethylation) could also result in a compound with significant activity. nih.gov
Core Scaffold Modifications: The ether linkage is another point of potential modification. Replacing the oxygen atom with sulfur (a thioether) or a methylene (B1212753) group would alter the geometry and electronic properties of the linker, likely impacting biological activity.
| Modification Site | Example Modification | Potential Impact | Rationale/Related Findings |
|---|---|---|---|
| Phenyl Ring | Change F to Cl, Br at para-position | Alter binding affinity and lipophilicity. | Halogen substitutions are known to modulate activity. nih.gov |
| Add electron-withdrawing group (e.g., -CN) | Modify electronic interactions with the target. | Electronic properties of substituents affect binding. mdpi.com | |
| N-Alkyl Group | Change N-Ethyl to N-Methyl or N-Propyl | Alter steric fit and hydrophobic interactions. | Alkyl chain length often affects potency. |
| Replace N,N-diethyl with N-pyrrolidino | Potentially increase potency. | Cyclic substitutions can be more favorable for receptor activation in some systems. nih.gov | |
| Ethylamine Linker | Replace ether oxygen with sulfur | Change bond angles and electronic character. | Isosteric replacements are a common strategy in drug design. |
Computational Approaches in QSAR Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. researchgate.netspringernature.com These models are used to predict the activity of new, unsynthesized compounds, thereby guiding drug design efforts.
The first step in QSAR modeling is to calculate molecular descriptors, which are numerical values that encode structural information. These descriptors fall into several categories:
Topological Descriptors: These 2D descriptors are derived from the graph representation of a molecule and include atom counts, ring counts, and molecular connectivity indices. hufocw.org
Geometrical Descriptors: These 3D descriptors encode information about the molecule's shape and size, such as solvent-accessible surface area and moments of inertia. hufocw.org
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). hufocw.orgucsb.edu HOMO and LUMO energies are related to the molecule's reactivity. ucsb.edu
Physicochemical Descriptors: These include properties like lipophilicity (LogP) and molar refractivity (CMR), which are important for pharmacokinetics and receptor binding. mdpi.com
Once descriptors are calculated for a set of analogs, statistical methods are used to build the QSAR model.
Principal Component Analysis (PCA): PCA is often used as a preliminary step to reduce the dimensionality of the descriptor dataset, identifying the most important variables and visualizing the relationships between compounds.
Multiple Linear Regression (MLR): MLR is a common method used to generate a linear equation that relates the biological activity (dependent variable) to a combination of molecular descriptors (independent variables). nih.gov A statistically significant QSAR model will have a high squared correlation coefficient (r²), a high cross-validated correlation coefficient (q² > 0.6), and a high F-statistic value. nih.govderpharmachemica.com For example, a QSAR study on benzothiazole derivatives yielded a highly significant model with an r² of 0.987. researchgate.net
Multiple Non-Linear Regression: When the relationship between structure and activity is not linear, non-linear regression methods are employed to capture these more complex correlations.
Artificial Neural Networks (ANNs) are computational tools inspired by the human brain that are particularly effective at modeling complex, non-linear relationships in QSAR studies. nih.govnih.gov
An ANN consists of interconnected nodes, or "neurons," arranged in layers: an input layer, one or more hidden layers, and an output layer.
Input Layer: Each neuron in the input layer corresponds to a specific molecular descriptor calculated for the compounds.
Hidden Layers: The neurons in the hidden layers perform mathematical transformations on the inputs, allowing the network to learn complex patterns and non-linear relationships between the descriptors and the biological activity.
Output Layer: The output layer produces the predicted biological activity for each compound.
ANNs have been shown to be robust tools for non-linear generalization problems with multidimensional inputs and are frequently used to predict the physicochemical and biological properties of chemical analogs. springernature.comnih.gov The higher correlation coefficients often achieved with ANN models compared to MLR suggest that the relationship between molecular descriptors and biological activity is frequently non-linear.
Validation Strategies for QSAR Models (e.g., Cross-Validation)
The credibility and predictive power of Quantitative Structure-Activity Relationship (QSAR) models are critically dependent on rigorous validation. nih.gov Validation assesses the robustness and reliability of a QSAR model, ensuring its ability to make accurate predictions for new, untested compounds. mdpi.com Various strategies are employed for this purpose, broadly categorized into internal and external validation.
Internal Validation (Cross-Validation):
Internal validation techniques assess the stability and predictive accuracy of a model using the training set of data—the same data used to build the model. mdpi.com The most common method of internal validation is cross-validation. In this process, the dataset is systematically partitioned into subsets, and the model is repeatedly trained on some subsets and tested on the remaining one.
One of the most frequently used cross-validation techniques is Leave-One-Out (LOO) cross-validation . In this iterative process, one compound is removed from the dataset, the model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated until every compound has been left out and predicted once. The predictive ability is then quantified by the cross-validated correlation coefficient, Q², which is analogous to the conventional correlation coefficient, R². A high Q² value is indicative of a model with good predictive capacity.
External Validation:
External validation provides a more stringent test of a model's predictive power by using a set of compounds that were not included in the model-building process. mdpi.com This "test set" should ideally represent a similar structural and activity space as the "training set." The model's ability to predict the activity of the test set compounds is a robust indicator of its real-world applicability. A high predictive R² (R²pred) for the external test set is a key indicator of a reliable QSAR model.
Y-Randomization:
Y-randomization, or response randomization, is a further validation technique used to ensure that a robust QSAR model has not been obtained by chance. In this method, the biological activity values (the Y-variable) of the training set are randomly shuffled, and a new QSAR model is developed using the original independent variables (the descriptors). This process is repeated multiple times. If the original model is robust, the QSAR models generated with the randomized data should have significantly lower R² and Q² values. This confirms that the relationships identified by the original model between the descriptors and the biological activity are not due to chance correlation.
The following table summarizes key validation parameters and their significance in QSAR modeling.
| Validation Parameter | Description | Significance |
| R² | Coefficient of determination for the training set. | Measures the goodness-of-fit of the model to the training data. A value closer to 1 indicates a better fit. |
| Q² (or R²cv) | Cross-validated coefficient of determination. | Measures the internal predictive ability of the model. A Q² > 0.5 is generally considered indicative of a good model. |
| R²pred | Predictive R² for the external test set. | Measures the ability of the model to predict the activity of new, unseen compounds. A high value is crucial for establishing the model's utility. |
| Y-Randomization Test | Generation of models with scrambled biological activity data. | Confirms that the model is not a result of chance correlation. The resulting models should have significantly lower R² and Q² values than the original model. |
Rational Design of this compound Analogs for Enhanced Research Utility and Selectivity
The rational design of analogs of a lead compound like this compound is a cornerstone of medicinal chemistry, aiming to improve desired properties such as potency, selectivity, and metabolic stability, thereby enhancing its utility as a research tool. researchgate.net This process is guided by an understanding of the structure-activity relationships (SAR) of the compound and its interactions with its biological target(s).
For this compound and its analogs, which are known to interact with monoamine transporters, the rational design process would focus on systematic structural modifications to probe and optimize these interactions. nih.govnih.gov Key areas for modification would include the phenoxy ring, the ethylamine side chain, and the terminal nitrogen atom.
Strategies for Analog Design:
Modification of the Phenoxy Ring: The fluorine substituent on the phenyl ring is a critical feature. Analogs could be synthesized with the fluorine atom at different positions (ortho, meta) to investigate the impact on activity and selectivity. Furthermore, replacing the fluorine with other electron-withdrawing or electron-donating groups could elucidate the electronic requirements for optimal target binding. The introduction of additional substituents on the ring could also be explored to probe for additional binding pockets on the target protein.
Alterations to the Ethylamine Linker: The length and flexibility of the ethylamine chain can be modified. Shortening or lengthening the chain by one or two carbons could alter the distance between the phenoxy ring and the terminal amine, which may be crucial for optimal interaction with the binding site. Introducing conformational constraints, such as incorporating the linker into a ring system, could also provide insights into the bioactive conformation of the molecule.
Substitution on the Terminal Nitrogen: The ethyl group on the terminal nitrogen can be replaced with other alkyl groups of varying size and lipophilicity (e.g., methyl, propyl, isopropyl) to explore the steric and hydrophobic tolerance of the binding site. nih.gov Introducing polar functional groups on the N-alkyl substituent could also be a strategy to enhance selectivity or alter pharmacokinetic properties.
The following table outlines potential modifications to the core scaffold of this compound and the rationale behind these changes.
| Modification Site | Proposed Modification | Rationale for Enhanced Research Utility and Selectivity |
| Phenoxy Ring | - Varying the position of the fluorine atom (ortho, meta).- Replacing fluorine with other halogens (Cl, Br) or small alkyl groups.- Introducing a second substituent on the ring. | To probe the electronic and steric requirements of the aromatic binding pocket and potentially enhance binding affinity and selectivity for a specific monoamine transporter. |
| Ethylamine Linker | - Lengthening or shortening the two-carbon chain.- Introducing rigidity through cyclization (e.g., incorporating into a piperidine ring). | To optimize the spatial orientation of the key pharmacophoric elements (aromatic ring and basic nitrogen) and improve binding by reducing the entropic penalty upon binding. |
| Terminal Nitrogen | - Varying the N-alkyl substituent (e.g., methyl, propyl, cyclopropylmethyl).- Introducing small polar groups on the N-substituent. | To explore the size and nature of the pocket around the nitrogen atom, potentially leading to improved selectivity between different monoamine transporters. |
By systematically synthesizing and evaluating the biological activity of such rationally designed analogs, a more detailed understanding of the SAR can be developed. This knowledge is invaluable for creating more potent and selective research tools to probe the function of monoamine transporters and for the potential development of therapeutic agents.
Interactions with Molecular Targets: in Vitro Research and Mechanistic Insights
Investigation of Ligand-Target Binding Affinities of N-Ethyl-2-(4-fluorophenoxy)ethanamine Analogs
The binding affinity of analogs of this compound to different receptors and transporters has been evaluated to determine their potency and selectivity.
Analogs of this compound have been synthesized and evaluated for their binding affinity at the serotonin (B10506) reuptake transporter (SERT). For instance, a series of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines, which share the fluorophenoxy ethylamine (B1201723) scaffold, have shown micromolar affinity for SERT. The IC50 values, representing the concentration of the compound that inhibits 50% of radioligand binding, for these analogs are detailed in the table below. nih.gov
Table 1: Binding Affinities of 2-(4-fluorophenoxy)-2-phenyl-ethyl Piperazine Analogs at the Serotonin Reuptake Transporter (SERT)
| Compound | Structure | IC50 (µM) at SERT |
|---|---|---|
| 1-(3-chlorophenyl)-4-[2-(4-fluorophenoxy)-2-phenylethyl]-piperazine HCl | Not available in search results | 1.45 |
| 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(2-methoxyphenyl)-piperazine HCl | Not available in search results | 3.27 |
| 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(3-trifluoromethylphenyl)-piperazine HCl | Not available in search results | 9.56 |
Data from a study on serotonin-selective reuptake inhibitors. nih.gov
Furthermore, studies on N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine, which are structurally related to the core scaffold of this compound, have demonstrated significant affinity and selectivity for dopamine (B1211576) D2 receptors over D1 receptors. The introduction of an ethyl group on the nitrogen atom, as in N-ethyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine, enhanced the affinity for D2 binding sites. nih.gov
Modulation of Receptor Activity and Characterization (e.g., Serotonin Receptors, Nicotinic Acetylcholine (B1216132) Receptors)
The functional activity of this compound analogs at various receptors, including serotonin and nicotinic acetylcholine receptors, has been a key area of research.
Serotonin Receptors: Analogs of this compound, particularly those with a phenethylamine (B48288) backbone, are known to interact with serotonin receptors. For example, some phenylalkylamines act as agonists at the 5-HT2A receptor. nih.gov The nature of this interaction, whether it is full or partial agonism, and the downstream signaling pathways activated are crucial for their pharmacological characterization.
Nicotinic Acetylcholine Receptors (nAChRs): Nicotinic acetylcholine receptors are ligand-gated ion channels that are important targets for various neuroactive compounds. nih.gov While direct data on this compound is not available, the general structure of this compound, a substituted phenoxy ethylamine, suggests potential interactions with nAChRs. The binding of ligands to nAChRs can lead to either activation (agonism) or inhibition (antagonism) of the receptor, modulating the flow of ions across the cell membrane. nih.gov The specific effects of this compound analogs on different nAChR subtypes would require further investigation.
Enzyme Inhibition Studies and Kinetic Analysis (e.g., Monoamine Oxidase Enzymes, Nucleoside Transporters)
Monoamine Oxidase (MAO) Enzymes: Monoamine oxidases are key enzymes in the metabolism of neurotransmitters. nih.gov The phenethylamine scaffold present in this compound is a common feature in many MAO inhibitors. Kinetic studies of related compounds, such as N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine, have been conducted to understand their mechanism of MAO inhibition. nih.gov Such studies typically determine parameters like the inhibitor constant (Ki) and the maximum rate of reaction (Vmax) to characterize the potency and type of inhibition (e.g., competitive, non-competitive, or irreversible). nih.gov
Nucleoside Transporters: Equilibrative nucleoside transporters (ENTs) are involved in the transport of nucleosides across cell membranes. frontiersin.org Certain small molecules can inhibit these transporters. For example, a study on analogs of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) demonstrated their inhibitory activity on human ENT1 and ENT2. frontiersin.org The IC50 values for some of these analogs are presented in the table below.
Table 2: Inhibition of Human Equilibrative Nucleoside Transporters (ENT1 and ENT2) by FPMINT Analogs
| Compound | IC50 (µM) at ENT1 | IC50 (µM) at ENT2 |
|---|---|---|
| Compound 2b | 12.68 | 2.95 |
| Compound 3c | 2.38 | 0.57 |
Data from a structure-activity relationship study of FPMINT analogs. frontiersin.org
Kinetic analysis of the most potent inhibitor, compound 3c, revealed that it reduced the Vmax of uridine (B1682114) uptake in both ENT1 and ENT2 without affecting the Michaelis constant (Km), suggesting a non-competitive mode of inhibition. frontiersin.org
Analysis of Cellular Signal Transduction Pathways and Biased Agonism Associated with this compound Analogs
The interaction of a ligand with a G protein-coupled receptor (GPCR), such as the serotonin 5-HT2A receptor, can lead to the activation of multiple intracellular signaling pathways. Biased agonism is a phenomenon where a ligand preferentially activates one signaling pathway over another. nih.govnih.gov
Elucidation of Molecular Mechanisms of Action (In Vitro Investigations)
The molecular mechanism of action of this compound and its analogs is determined by their specific interactions with their molecular targets. In vitro studies are essential to elucidate these mechanisms.
For instance, if an analog acts as a serotonin reuptake inhibitor, its mechanism involves binding to SERT and blocking the reabsorption of serotonin from the synaptic cleft. nih.gov If an analog inhibits MAO, it prevents the breakdown of monoamine neurotransmitters, thereby increasing their levels. nih.gov For analogs that act as receptor agonists or antagonists, the mechanism involves binding to the receptor and either stabilizing its active or inactive conformation, respectively. nih.gov
Utilization of this compound as Probes for Molecular Target Identification and Validation
Due to their potential to interact with specific molecular targets, this compound and its analogs could serve as valuable research tools or molecular probes. Radiolabeled versions of these compounds could be used in binding assays to identify and characterize new molecular targets. Furthermore, by understanding their structure-activity relationships, these compounds can be modified to develop more potent and selective probes for studying the function of specific receptors, transporters, or enzymes in vitro.
Computational and Theoretical Chemistry Studies
Molecular Modeling and Simulation Techniques Applied to N-Ethyl-2-(4-fluorophenoxy)ethanamine
Molecular modeling and simulation techniques are employed to study the dynamic behavior of this compound. These methods can predict the compound's conformational preferences and its interactions with biological macromolecules.
The general workflow for a molecular dynamics simulation of this compound would involve:
System Setup: Defining the initial coordinates of the molecule, solvating it in a box of water molecules, and adding ions to neutralize the system.
Energy Minimization: Optimizing the geometry of the system to remove any steric clashes or unfavorable interactions.
Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to maintain equilibrium.
Production Run: Running the simulation for a set amount of time to collect data on the molecule's trajectory.
Analysis: Analyzing the trajectory to understand the conformational dynamics, intermolecular interactions, and other properties of interest.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of this compound. DFT studies can provide insights into the molecule's reactivity, spectroscopic properties, and intermolecular interactions. mdpi.comresearchgate.net
For a related compound, ethyl 1-(4-fluorophenyl)-2,6-diphenyl-4-(trifluoromethyl)-1,2,5,6-tetrahydropyridine-3-carboxylate, DFT calculations at the B3LYP/6-311+G(2d,p) level were used to compare the optimized structure with the experimentally determined one. nih.gov Similar calculations for this compound would yield valuable information.
Key properties that can be calculated using DFT include:
Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms.
Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding chemical reactivity. The HOMO-LUMO energy gap can provide an indication of the molecule's stability.
Spectroscopic Properties: Simulating infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra to aid in the interpretation of experimental data. nih.gov
Electrostatic Potential Maps: Visualizing the charge distribution on the molecular surface to identify regions that are prone to electrophilic or nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Predicted Value (Arbitrary Units) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
| Polarizability | 25.0 ų |
Note: The values in this table are hypothetical and serve to illustrate the types of data generated from DFT calculations.
Analysis of Intermolecular Interactions and Crystal Packing
The analysis of intermolecular interactions and crystal packing is crucial for understanding the solid-state properties of this compound. While a crystal structure for this specific compound is not publicly available, studies on similar molecules provide a framework for the types of interactions that would be expected.
For example, the crystal structure of a highly functionalized tetrahydropyridine (B1245486) containing a 4-fluoroaniline (B128567) moiety revealed the importance of C—H⋯F hydrogen bonds and C—H⋯π interactions in forming a three-dimensional network. nih.gov A Hirshfeld surface analysis of this compound indicated that H⋯H, C⋯H/H⋯C, and F⋯H/H⋯F contacts were the most significant contributors to the crystal packing. nih.gov
Should a crystal structure of this compound be determined, a similar analysis would likely reveal the presence of:
Hydrogen Bonds: Interactions involving the amine hydrogen and the fluorine or oxygen atoms.
π-π Stacking: Interactions between the aromatic rings of adjacent molecules.
van der Waals Forces: General attractive or repulsive forces between molecules.
Conformational Analysis and Energy Landscapes of the Compound
Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms (conformers) and determining their relative energies. This is important because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation.
Computational methods can be used to generate a potential energy surface, which maps the energy of the molecule as a function of its torsional angles. This allows for the identification of low-energy, stable conformers. For the related compound 2-(4-aminophenyl)ethylamine, different conformers have been computationally explored. nih.gov
A conformational analysis of this compound would likely focus on the rotation around the following key bonds:
The C-O bond of the ether linkage.
The C-C bonds of the ethylamine (B1201723) side chain.
The C-N bond of the ethylamine group.
By systematically rotating these bonds and calculating the energy at each step, a conformational energy landscape can be constructed, revealing the most probable shapes of the molecule.
Ligand-Target Docking Studies for Predictive Binding Assessment
Ligand-target docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions.
While there are no specific published docking studies for this compound, its structural similarity to compounds that interact with monoamine transporters, such as the serotonin (B10506) transporter, makes it a candidate for such investigations.
A typical docking workflow would involve:
Preparation of the Protein Structure: Obtaining a high-resolution 3D structure of the target protein, often from a public database like the Protein Data Bank.
Preparation of the Ligand Structure: Generating a 3D structure of this compound and optimizing its geometry.
Docking Simulation: Using a docking program to place the ligand into the binding site of the protein in various orientations and conformations.
Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
Table 2: Illustrative Docking Scores for a Hypothetical Target
| Ligand | Docking Score (kcal/mol) |
| This compound | -8.5 |
| Reference Inhibitor | -9.2 |
| Decoy Molecule | -5.1 |
Note: This table presents hypothetical data to illustrate the output of a docking study.
Data Management and FAIR Principles in Computational Chemistry Research
Effective data management is essential in computational chemistry to ensure the reproducibility and integrity of research findings. cam.ac.uknumberanalytics.com A data management plan (DMP) is a document that outlines how data will be collected, organized, stored, and shared throughout the research lifecycle. nfdi4chem.deduke.edu
The FAIR principles provide a framework for good data stewardship, ensuring that research data is F indable, A ccessible, I nteroperable, and R eusable. cam.ac.uknumberanalytics.com
Findable: Data and metadata should be easy to locate for both humans and computers. This can be achieved through the use of persistent identifiers (e.g., DOIs) and by depositing data in searchable repositories. researchgate.net
Accessible: Once found, data should be retrievable through a standardized protocol. This does not necessarily mean that the data must be open, but the conditions for access should be clearly stated.
Interoperable: Data should be able to be integrated with other data and used in different applications or workflows. This requires the use of standard formats and vocabularies.
Reusable: Data should be well-described with rich metadata to allow for its reuse in future studies. This includes clear information about the context, quality, and provenance of the data. researchgate.net
In the context of computational studies on this compound, adhering to FAIR principles would involve:
Documenting all computational methods, software versions, and parameters used. umassmed.edu
Storing raw and processed data in well-organized formats with descriptive file names.
Creating metadata that describes the content and context of the data.
Depositing the data and associated metadata in a public repository to ensure long-term accessibility. cam.ac.uk
By following these principles, the value of computational research on this and other compounds can be maximized, facilitating collaboration and advancing scientific knowledge. tcs.com
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-Ethyl-2-(4-fluorophenoxy)ethanamine. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the number of protons attached to each carbon.
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The aromatic protons on the 4-fluorophenoxy group would appear as a complex multiplet system due to proton-proton and proton-fluorine coupling. The protons of the ethyl groups and the ethylene (B1197577) bridge would exhibit characteristic splitting patterns (e.g., triplets and quartets) based on the n+1 rule, confirming their connectivity.
The ¹³C NMR spectrum provides information on the different carbon environments. The number of signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts are influenced by the electronegativity of neighboring atoms (F, O, N), providing further structural confirmation.
Expected ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic (ortho to F) | 6.95 - 7.10 | Multiplet (AA'BB' system) | 2H |
| Aromatic (ortho to O) | 6.80 - 6.95 | Multiplet (AA'BB' system) | 2H |
| O-CH₂ -CH₂-N | 4.0 - 4.2 | Triplet | 2H |
| O-CH₂-CH₂ -N | 2.9 - 3.1 | Triplet | 2H |
| N-CH₂ -CH₃ | 2.6 - 2.8 | Quartet | 2H |
| N-H | 1.0 - 2.0 | Broad Singlet | 1H |
Expected ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-F | 155 - 159 (doublet, ¹JCF) |
| Aromatic C-O | 153 - 156 |
| Aromatic CH (ortho to F) | 115 - 117 (doublet, ²JCF) |
| Aromatic CH (ortho to O) | 115 - 117 |
| O-C H₂-CH₂-N | 65 - 70 |
| O-CH₂-C H₂-N | 48 - 52 |
| N-C H₂-CH₃ | 45 - 50 |
Conformational analysis of this compound can also be investigated using advanced NMR techniques. The molecule possesses several single bonds (C-C, C-O, C-N) around which rotation can occur, leading to various possible conformations. Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could provide insights into the spatial proximity of different protons, helping to determine the preferred conformation in solution.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molecular formula C₁₀H₁₄FNO), high-resolution mass spectrometry (HRMS) can precisely determine its monoisotopic mass, confirming its elemental composition.
The nominal molecular weight of the compound is 183.22 g/mol . bldpharm.com In a mass spectrum, this would be observed as the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺, depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).
The fragmentation pattern provides a structural fingerprint of the molecule. Key fragmentation pathways for this compound would likely involve:
Alpha-cleavage: Scission of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the formation of a stable iminium ion. For instance, the loss of a methyl radical (•CH₃) could lead to a fragment ion.
Cleavage of the ether bond: The bond between the phenoxy group and the ethylamine (B1201723) side chain can break, leading to characteristic ions corresponding to the fluorophenoxy moiety and the ethylamine moiety.
Loss of the ethyl group: Cleavage of the N-ethyl bond would also be a probable fragmentation event.
Plausible Mass Spectrometry Fragments
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 183 | [C₁₀H₁₄FNO]⁺ | Molecular Ion (M⁺) |
| 154 | [C₈H₉FNO]⁺ | Loss of ethyl group (•C₂H₅) |
| 111 | [C₆H₄FO]⁺ | Cleavage of ether bond, formation of fluorophenoxy ion |
| 73 | [C₄H₁₀N]⁺ | Cleavage of ether bond, formation of N-ethylethanamine ion |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).
The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure:
N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) bond.
C-H Stretches: Aromatic C-H stretching absorptions typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching absorptions appear just below 3000 cm⁻¹.
Aromatic C=C Stretches: One or more sharp bands in the 1500-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene (B151609) ring.
C-O-C Stretch: The aryl-alkyl ether linkage gives rise to a strong, characteristic absorption band, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.
C-F Stretch: A strong absorption band in the 1150-1250 cm⁻¹ region is indicative of the carbon-fluorine bond.
C-N Stretch: Aliphatic amine C-N stretching vibrations occur in the 1000-1250 cm⁻¹ region.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3010 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |
| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |
| C-O-C Asymmetric Stretch (Aryl-Alkyl Ether) | 1200 - 1250 | Strong |
| C-F Stretch | 1150 - 1250 | Strong |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique can provide highly accurate data on bond lengths, bond angles, and torsional angles, offering an exact depiction of the molecule's conformation in the crystal lattice.
As of this writing, a crystal structure for this compound has not been reported in the public domain. However, if a suitable single crystal were obtained, X-ray diffraction analysis would reveal:
Molecular Conformation: The exact spatial orientation of the 4-fluorophenoxy group relative to the N-ethylethanamine side chain.
Bond Parameters: Precise measurements of all bond lengths (e.g., C-F, C-O, C-N, C-C, C-H) and angles.
Intermolecular Interactions: The analysis would elucidate how individual molecules pack together in the crystal. Key interactions would likely include hydrogen bonding involving the secondary amine (N-H group) as a donor and the nitrogen, oxygen, or fluorine atoms as potential acceptors. Other non-covalent interactions, such as π-π stacking between the aromatic rings, could also be identified. This information is crucial for understanding the solid-state properties of the compound.
Role As Precursor and Intermediate in Organic Synthesis
Application of N-Ethyl-2-(4-fluorophenoxy)ethanamine as a Building Block in the Synthesis of Complex Organic Molecules
As a functionalized amine, this compound serves as a valuable building block in organic synthesis. Its nucleophilic secondary amine group can readily participate in a variety of chemical transformations, allowing for the construction of more complex molecular architectures.
The presence of the 4-fluorophenoxy group is significant. The fluorine atom can modulate the electronic properties of the aromatic ring, influencing the reactivity of the molecule. Furthermore, the ether linkage provides a degree of conformational flexibility. These features make this compound a potentially attractive starting material for the synthesis of a diverse range of organic compounds.
While specific examples of its application in the total synthesis of complex natural products are not readily found in the literature, its structural components are present in various biologically active molecules. For instance, the phenoxyethanamine core is a key feature in a number of pharmaceuticals. Therefore, this compound represents a readily available starting material for the exploration of novel derivatives with potential applications in various fields.
Its Significance as an Intermediate in Medicinal Chemistry Research Programs
The structural alerts within this compound make it a compound of interest for medicinal chemistry research. The 4-fluorophenyl group is a common substituent in drug molecules, often introduced to enhance metabolic stability and improve pharmacokinetic properties. The phenoxyethanamine scaffold is also a well-established pharmacophore found in a variety of therapeutic agents.
A closely related analog, N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide, has been investigated for its potential as an anticonvulsant agent. This suggests that derivatives of this compound could be synthesized and screened for a range of biological activities. The secondary amine provides a convenient handle for the introduction of various substituents, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies.
The versatility of this intermediate allows for its potential incorporation into molecules targeting a wide array of biological targets, from central nervous system receptors to enzymes involved in various disease pathways.
Contribution to the Development of Novel Materials in Materials Science
While direct applications of this compound in materials science are not well-documented, its chemical structure suggests potential utility in this field. The presence of the amine and the fluorinated aromatic ring could be leveraged in the synthesis of novel polymers and functional materials.
For example, the amine functionality could be used to incorporate this molecule into polyamide or polyimide backbones, potentially imparting unique thermal or mechanical properties due to the presence of the fluorophenoxy group. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy.
Furthermore, the aromatic ring could be functionalized to allow for the development of materials with specific optical or electronic properties. The potential for this compound to serve as a monomer or a modifying agent in polymer synthesis remains an area for future exploration.
Preparation of Radiolabeled Analogs for Imaging Research (e.g., PET Ligands)
The development of radiolabeled molecules for positron emission tomography (PET) imaging is a critical area of medical research. The introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), allows for the non-invasive visualization and quantification of biological processes in vivo.
Given that this compound already contains a fluorine atom, it represents a logical precursor for the synthesis of a "cold" standard for a potential ¹⁸F-labeled PET ligand. The synthesis of the radiolabeled analog would involve replacing the stable fluorine-19 with fluorine-18.
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Routes for N-Ethyl-2-(4-fluorophenoxy)ethanamine
The future synthesis of this compound and its analogs will likely prioritize sustainability, efficiency, and safety. Traditional synthetic routes for similar phenoxy ethylamine (B1201723) compounds have sometimes relied on hazardous reagents and harsh reaction conditions, such as sodium hydride (NaH) and lithium aluminium hydride (LiAlH4), which are unsuitable for large-scale, safe commercial manufacturing. google.com Future research will focus on developing greener and more economical synthetic pathways.
Key areas of development include:
Catalytic C-O Coupling: Moving beyond classical Williamson ether synthesis by employing advanced catalytic systems (e.g., copper or palladium-based catalysts) to facilitate the coupling of 4-fluorophenol (B42351) with a suitable ethanolamine (B43304) precursor under milder conditions.
Flow Chemistry: Implementing continuous flow manufacturing processes. This approach offers enhanced safety by minimizing the volume of reactive intermediates at any given time, improved reaction control, and potential for higher yields and purity.
Green Solvents: Replacing conventional volatile organic compounds with more environmentally benign solvents, such as ionic liquids, supercritical fluids, or water-based systems.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. This could involve exploring novel multicomponent reactions.
| Approach | Traditional Method (Hypothetical) | Sustainable Future Direction |
|---|---|---|
| Reagents | Use of hazardous reducing agents (e.g., LiAlH4) and strong bases (e.g., NaH). google.com | Catalytic hydrogenation, milder base conditions, enzymatic reactions. |
| Solvents | Anhydrous volatile organic compounds (e.g., THF, DMF). | Bio-based solvents, ionic liquids, or solvent-free conditions. |
| Process | Batch processing with multiple isolation steps. | Continuous flow synthesis, one-pot reactions. |
| Waste | Stoichiometric inorganic salt waste, solvent waste. | Reduced waste streams through catalytic and high atom economy reactions. |
Advanced SAR/QSAR Approaches, Including Machine Learning and Artificial Intelligence in Compound Design
Future efforts to optimize the biological activity of this compound will heavily rely on computational methods. Advanced Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies, powered by machine learning (ML) and artificial intelligence (AI), can dramatically accelerate the drug design cycle. dromicslabs.comneuraldesigner.comnih.gov
A prospective research program would involve:
Library Synthesis: Creation of a focused library of analogs of this compound with systematic variations in the aromatic ring, the linker, and the terminal amine.
High-Throughput Screening: Biological evaluation of the library against a specific target or in a phenotypic assay.
Model Development: Using the generated data to train ML algorithms. These models can learn complex, non-linear relationships between molecular structure and biological activity. computer.org Techniques like ensemble learning, which combines multiple models to improve predictive performance, could be particularly valuable. computer.org
Predictive Design: Employing the validated QSAR model to predict the activity of virtual compounds, allowing chemists to prioritize the synthesis of only the most promising candidates, thereby saving time and resources.
| Machine Learning Model | Description | Potential Application |
|---|---|---|
| Support Vector Machines (SVM) | A classification and regression algorithm that finds an optimal hyperplane to separate data points. | Predicting whether an analog will be active or inactive based on its structural properties. |
| Random Forest | An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction. | Modeling non-linear SAR and identifying key molecular descriptors for activity. |
| Deep Neural Networks (DNN) | Complex, multi-layered networks that can learn intricate patterns from large datasets. | Developing highly accurate QSAR models when large libraries of compounds are available. |
Exploration of Undiscovered Molecular Targets and Novel Biological Interactions (In Vitro)
A key future direction is the unbiased identification of the molecular targets of this compound. Phenotypic screening, where compounds are tested for their effects on cell behavior (e.g., viability, morphology, or expression of a reporter gene) without a preconceived target, is a powerful discovery engine. nih.gov Once a desirable phenotype is observed, a variety of modern techniques can be employed for target deconvolution. nih.gov
Potential strategies for target identification include:
Affinity-Based Methods: Immobilizing a derivative of the compound on a solid support to "pull down" its binding partners from cell lysates for identification by mass spectrometry. acs.orgacs.org
Activity-Based Protein Profiling (ABPP): Using reactive chemical probes to covalently label active enzymes in a complex proteome, allowing for the identification of targets based on changes in labeling patterns in the presence of the compound. acs.org
Genetic Approaches: Employing genome-wide CRISPR-Cas9 screens to identify genes that, when knocked out, confer resistance or sensitivity to the compound. nih.gov This can provide powerful genetic evidence for a specific target or pathway engagement.
Design and Development of this compound-Based Chemical Biology Tools and Probes
To facilitate a deeper understanding of its mechanism of action, this compound can serve as a template for the design of chemical probes. nih.govnih.gov These specialized tools are essential for validating target engagement and studying biological function in cellular and in vivo contexts. rsc.org
The development process would involve synthetically modifying the parent compound to incorporate various functional tags at a position that does not disrupt its biological activity:
Fluorescent Probes: Attaching a fluorophore to visualize the compound's subcellular localization using microscopy.
Biotinylated Probes: Adding a biotin (B1667282) tag to enable affinity purification of the target protein(s). youtube.com
Photoaffinity Probes: Incorporating a photoreactive group that, upon UV irradiation, forms a covalent bond with the target protein, allowing for robust and unambiguous target identification. youtube.com
Integration of Multi-Omics Data to Understand Compound Interactions at a Systems Level
To achieve a holistic understanding of the biological effects of this compound, a multi-omics approach will be indispensable. thermofisher.com By simultaneously analyzing changes across different molecular layers, researchers can construct a comprehensive picture of the cellular response to the compound, revealing its mechanism of action, potential off-target effects, and biomarkers of activity. mdpi.comnih.gov
An integrated multi-omics study might involve:
Transcriptomics (RNA-seq): Measuring changes in gene expression to identify pathways modulated by the compound.
Proteomics: Quantifying changes in protein levels and post-translational modifications to understand the functional consequences of altered gene expression.
Metabolomics: Profiling changes in small-molecule metabolites to reveal shifts in cellular metabolism and signaling. nih.gov
By integrating these datasets, researchers can build network models that connect the compound's direct targets to downstream functional outcomes, offering a systems-level view of its biological impact. nih.gov
Contributions of this compound Research to Fundamental Chemical Principles
Systematic investigation of this compound and its derivatives can contribute significantly to fundamental principles in medicinal chemistry. The presence of the fluorine atom is particularly noteworthy. chemxyne.com
Future research in this area could provide valuable data on:
The Role of Fluorine in Molecular Interactions: Quantifying the effect of the fluorine substituent on binding affinity, selectivity, and metabolic stability. nih.govtandfonline.com The judicious placement of fluorine can profoundly influence a molecule's properties, such as pKa and membrane permeability. nih.gov
Metabolic Hotspot Identification: Studying the metabolism of the compound to understand how the fluorine atom influences its biotransformation. While often used to block metabolic soft spots, inappropriate placement of fluorine can sometimes lead to unexpected metabolic pathways. acs.org
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Establishing a clear correlation between the compound's structural features, its concentration in the body over time, and its biological effect.
Through these multifaceted research efforts, the study of this compound can evolve from the exploration of a single molecule to a comprehensive program that leverages and contributes to the forefront of chemical and biological sciences.
Q & A
Q. What strategies can be used to design derivatives for structure-activity relationship (SAR) studies?
- Answer :
- Functional Group Modifications : Replace the fluorine with Cl, Br, or OCH to study electronic effects on bioactivity .
- Isosteric Replacements : Substitute the ethyl group with cyclopropyl or isopropyl to explore steric influences .
- Pro-drug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
